molecular formula C3H2N2O2S B13482222 1,2,4-Thiadiazole-3-carboxylic acid

1,2,4-Thiadiazole-3-carboxylic acid

Cat. No.: B13482222
M. Wt: 130.13 g/mol
InChI Key: JCEZAGTZPADNGD-UHFFFAOYSA-N
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Description

1,2,4-Thiadiazole-3-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Thiadiazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazides with carboxylic acids under acidic conditions. For instance, the reaction between thiosemicarbazide and formic acid in the presence of phosphorus oxychloride can yield this compound . Another method involves the reaction of thiosemicarbazides with nitriles under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiadiazole derivatives.

    Substitution: Substituted thiadiazoles with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

1,2,4-Thiadiazole-3-carboxylic acid can be compared with other similar heterocyclic compounds, such as:

Uniqueness: this compound is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C3H2N2O2S

Molecular Weight

130.13 g/mol

IUPAC Name

1,2,4-thiadiazole-3-carboxylic acid

InChI

InChI=1S/C3H2N2O2S/c6-3(7)2-4-1-8-5-2/h1H,(H,6,7)

InChI Key

JCEZAGTZPADNGD-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NS1)C(=O)O

Origin of Product

United States

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